![molecular formula C13H6F4O4S B13348884 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethanesulfonate group attached to a dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves multi-step organic reactions. One common method starts with the fluorination of dibenzofuran, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The reactions are usually carried out under inert gas conditions to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyl lithium, triethyl borate, and hydrochloric acid. The reactions are often conducted in solvents like tetrahydrofuran (THF) under controlled temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives .
Scientific Research Applications
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate involves its ability to undergo various chemical transformations. The presence of the fluorine atom and trifluoromethanesulfonate group influences its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that contribute to its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-Fluorodibenzo[b,d]furan: Similar in structure but lacks the trifluoromethanesulfonate group.
2-Trifluoromethylfuran: Contains a trifluoromethyl group but differs in the core structure.
3-Fluorobenzofuran: Similar core structure but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and serve as a versatile intermediate makes it valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C13H6F4O4S |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
(6-fluorodibenzofuran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F4O4S/c14-9-5-1-3-7-8-4-2-6-10(12(8)20-11(7)9)21-22(18,19)13(15,16)17/h1-6H |
InChI Key |
NHJAMRCTTYQHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)


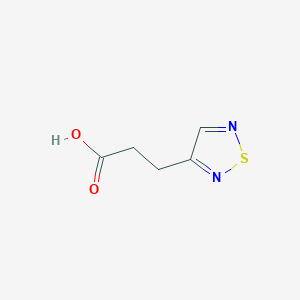
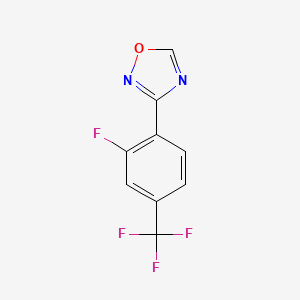
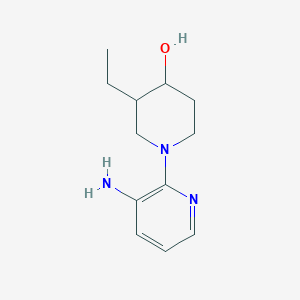
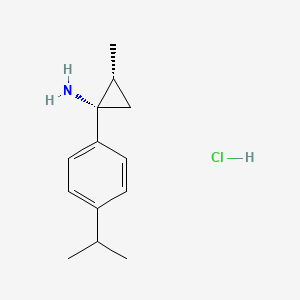
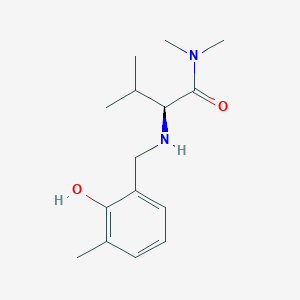
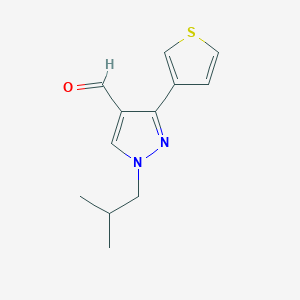
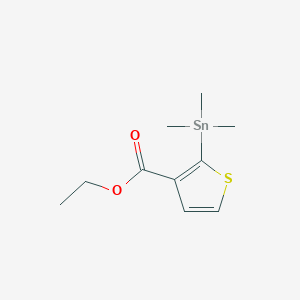
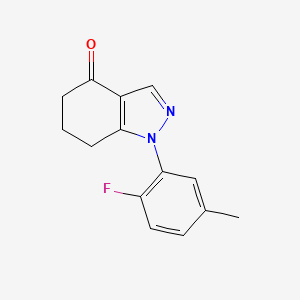
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
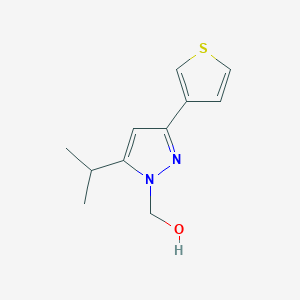
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
